Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate is a specialized organic compound classified as an amino acid derivative. This compound is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, along with an amino group attached to a propanoate ester. The molecular formula of this compound is C8H10BrNO2S, and it has a molecular weight of 264.14 g/mol. Its structure includes a methyl ester functional group, an amino group, and a brominated thiophene ring, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The biological activity of methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate is significant in medicinal chemistry. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action may involve interference with bacterial enzymes or disruption of cell membrane integrity in microbial cells. Additionally, it may induce apoptosis in cancer cells by affecting cellular pathways related to cell division and survival. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmaceutical development.
The synthesis of methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate typically involves several key steps:
These steps can be optimized for industrial production through continuous flow reactors and careful selection of solvents and catalysts.
Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate has several notable applications:
Research on interaction studies involving methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate has focused on its binding affinity to biological targets such as enzymes and receptors. The presence of the bromine atom and the amino group enables the compound to engage in hydrogen bonding and electrostatic interactions, influencing its biological activity. These studies are crucial for understanding how this compound can be optimized for therapeutic use.
Several compounds share structural similarities with methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| (S)-2-Amino-3-(thiophen-2-yl)propanoic acid | C7H9NO2S | 1.00 | Lacks bromination |
| (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | C7H8BrNO2S | 0.82 | Different stereochemistry |
| (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | C7H8BrNO2S | 0.82 | Same bromination but different chirality |
| (R)-3-Amino-3-(thiophen-2-yl)propanoic acid | C7H9NO2S | 0.76 | Lacks bromination |
| (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | C7H9NO2S | 0.75 | Different aromatic system |
Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate stands out due to its specific combination of a brominated thiophene ring and an amino acid structure, which may enhance its biological activity compared to similar compounds lacking these features .